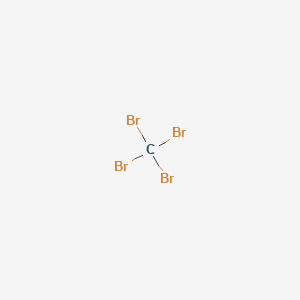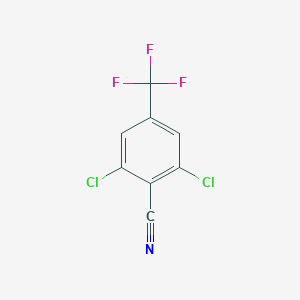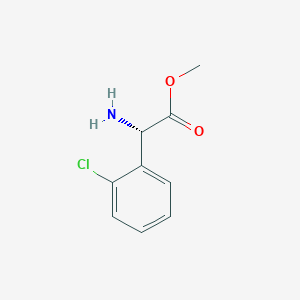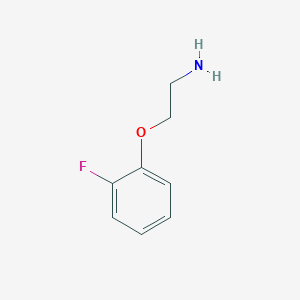
Metamifop
Descripción general
Descripción
Metamifop is a novel aryloxyphenoxy propionate (AOPP) herbicide, which is part of the aryloxyphenoxy-propionate family and is used to control a variety of gramineous weeds in paddy fields. It is known by the trade name Hanqiuhao and has been shown to have high efficacy in controlling weeds such as Echinochloa crusgalli, Leptochloa chinensis, Digitaria sanguinalis, and Eleusine indica, with field trials demonstrating over 90% control efficacy .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound has been studied through homology modelling, molecular docking, and molecular dynamics simulations. These studies have revealed that this compound interacts with the carboxyltransferase (CT) domain of acetyl-coenzyme A carboxylase (ACCase) in Echinochloa crus-galli, a crucial enzyme in fatty acid metabolism. The interaction of this compound with the CT domain is different from other ACCase inhibitors, as it interacts with a different region in the active site. The protonation of nitrogen in the oxazole ring of this compound plays a crucial role in this interaction .
Chemical Reactions Analysis
This compound undergoes photodegradation when exposed to UV light, leading to the formation of various metabolites. The primary degradation pathway involves homolytic fission of C-O bonds, followed by reactions with hydroxyl and hydrogen radicals. Significant metabolites identified include N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), N-methyl-2-fluoroaniline (NMFA), and others. These findings are essential for understanding the environmental fate of this compound .
Physical and Chemical Properties Analysis
The persistence behavior of this compound in the rice ecosystem has been studied, showing that it has less persistence in field water and rice plants compared to soil. Its major metabolite, HFMPA, was also detected in rice plants and soil. The study suggests a safe waiting period of 52 days for harvesting rice when this compound is applied at the recommended dose . Additionally, this compound has been shown to have high acute toxicity to zebrafish embryos and larvae, causing developmental toxicity, oxidative stress, and cell apoptosis .
In terms of its effects on non-target organisms, this compound has been found to induce hepatic inflammation and lipid metabolism disorders in adult zebrafish at sublethal concentrations, affecting liver function and cholesterol metabolism . Furthermore, a long-term carcinogenicity study in Wistar rats did not show significant effects on viability or clinical parameters, although some non-neoplastic and neoplastic findings were reduced in rats treated with this compound .
Aplicaciones Científicas De Investigación
Residue Analysis in Agricultural Environments
Metamifop is a herbicide used in rice cultivation, with research focusing on its residue in different components of the agricultural ecosystem. A study by Janaki & Chinnusamy (2012) analyzed the terminal residue of this compound in rice crops and soil, finding that while this compound residues were generally low, its metabolite was detected in both soil and grain. Similarly, Barik et al. (2018) conducted a field experiment to determine the persistence of this compound in transplanted rice, suggesting a safe waiting period for harvesting rice post-application of this compound.
Impact on Aquatic Organisms
Research by Zhao et al. (2019) highlighted this compound's potential developmental toxicity in aquatic organisms like zebrafish embryos, suggesting mechanisms related to oxidative stress, cell apoptosis, and immune responses. Similarly, Liu et al. (2021) studied the effects of this compound on Xenopus laevis tadpoles, observing significant impacts on growth, behavior, neurotransmitters, and the antioxidant system.
Herbicidal Mechanism and Resistance
Research into this compound's mechanism of action reveals its interaction with the carboxyltransferase domain of acetyl-coenzyme A carboxylase in weeds like Echinochloa crus-galli. Xia et al. (2016) explored this interaction and provided insights into this compound's unique inhibition mechanism. In a related study, Cao et al. (2023) investigated the mechanism of this compound resistance in a variant of Digitaria ciliaris, identifying a key genetic mutation linked to resistance.
Environmental Degradation and Metabolism
The environmental fate of this compound, including its degradation pathways, was the focus of a study by Dong et al. (2017), which isolated a microbial consortium capable of degrading this compound. Additionally, Moon et al. (2010) investigated the photodegradation pathways of this compound in a water/acetonitrile solution, revealing various metabolites and proposing a photolysis mechanism.
Effects on Turfgrass and Weed Management
Research by Cooper et al. (2016) evaluated the efficacy of this compound for common bermudagrass control, suggesting its potential as an alternative control option. Additionally, Cox & Askew (2014) explored optimal application timings and mixtures for smooth crabgrass control in turfgrasses.
Mecanismo De Acción
Target of Action
Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .
Mode of Action
This compound acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .
Biochemical Pathways
Upon exposure to this compound, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of this compound degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that this compound is transformed into various compounds during its degradation process .
Pharmacokinetics
It is known that this compound is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .
Result of Action
The inhibition of ACCase by this compound leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, this compound has been found to affect defense systems, including antioxidation, immunity, and apoptosis .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, a study found that this compound could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of this compound can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .
Safety and Hazards
Direcciones Futuras
Research on Metamifop has shown that it has estrogen-like effects and strongly interferes with the expression of genes in the hypothalamic-pituitary-gonadal (HPG) axis . This suggests that more research is needed to understand the potential impacts of this compound on non-target organisms, especially aquatic animals .
Propiedades
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQHLREJDZPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870293 | |
| Record name | 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256412-89-2 | |
| Record name | Metamifop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256412-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Metamifop?
A1: this compound is a selective aryloxyphenoxypropionate (AOPP) herbicide. It acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase) [, , ]. This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition disrupts lipid production, ultimately leading to plant death.
Q2: Which weeds are particularly susceptible to this compound?
A2: this compound effectively controls several annual and perennial grass weeds, including smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and common bermudagrass (Cynodon dactylon) [, , , , ]. It demonstrates greater selectivity towards controlling these weeds in cool-season turfgrasses.
Q3: How does this compound achieve selectivity in cool-season turfgrasses?
A3: this compound's selectivity is attributed to differential levels of target site inhibition. Research suggests that while creeping bentgrass (Agrostis stolonifera) efficiently absorbs and translocates this compound, it also exhibits lower sensitivity to ACCase inhibition compared to susceptible species like goosegrass []. This difference in ACCase sensitivity contributes to the selective herbicidal action of this compound.
Q4: Are there any reported cases of this compound resistance in weeds?
A4: Yes, resistance to this compound has been observed in certain weed populations, specifically in Echinochloa glabrescens and Digitaria ciliaris var. chrysoblephara [, ]. This resistance can be attributed to enhanced metabolism via glutathione S-transferases (GSTs) or specific amino acid substitutions in the ACCase enzyme [, ].
Q5: What are the implications of this compound resistance for weed management?
A5: The emergence of this compound resistance in weed populations emphasizes the importance of integrated weed management strategies. This includes employing a combination of control methods such as crop rotation, alternative herbicides with different modes of action, and non-chemical control methods to prevent the further development and spread of resistance [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H18ClF2N3O4, and its molecular weight is 437.83 g/mol.
Q7: Are there any analytical methods available for detecting this compound and its metabolites?
A7: Several analytical methods have been developed for the detection and quantification of this compound and its metabolites in various matrices. These include high-performance liquid chromatography (HPLC) often coupled with UV detection or mass spectrometry [, , , , ], accelerated solvent extraction (ASE) coupled with GPC purification and HPLC [], and enzyme-linked immunosorbent assay (ELISA) [].
Q8: Have there been studies on the environmental impact of this compound?
A9: Studies have investigated the potential environmental impacts of this compound. For instance, the impact of a new mixture formulation containing this compound on soil health under direct-seeded rice lowland conditions was assessed, concluding that the mixture had no adverse impact on soil microflora and enzyme activity, suggesting it is an eco-friendly herbicide []. Further research is crucial for comprehensive understanding and mitigating potential negative impacts on the environment.
Q9: What are the potential benefits of using this compound in combination with other herbicides?
A9: Combining this compound with other herbicides can offer several advantages, including:
- Broad-spectrum weed control: Combining this compound with herbicides having different modes of action can effectively control a wider range of weed species [, , , ].
- Enhanced efficacy: Synergistic interactions between this compound and other herbicides like cyhalofop-butyl have been observed, leading to enhanced herbicidal activity and potentially reducing the required application rates [].
- Resistance management: Using this compound in combination with other herbicides can help delay the development of herbicide resistance in weed populations [, ].
Q10: What are the safety considerations for using this compound?
A11: As with any herbicide, safe handling and application practices are crucial for this compound. While it demonstrates selectivity towards certain turfgrasses, higher doses or repeated applications can cause injury [, ]. Additionally, understanding potential effects on non-target organisms and adopting appropriate mitigation strategies are essential for responsible use [].
Q11: Are there alternative herbicides or weed management strategies that could be used in place of this compound?
A11: Several alternative herbicides and weed management strategies exist. Choosing the most suitable approach depends on various factors like the target weed species, crop type, and environmental considerations.
- Alternative Herbicides: Other ACCase-inhibiting herbicides like fenoxaprop and clodinafop offer similar modes of action for controlling grass weeds [].
- Non-Chemical Control: Methods like hand weeding, mechanical cultivation, and mulching can provide effective weed control, particularly in organic farming systems [, ].
- Integrated Weed Management (IWM): Implementing a holistic approach that combines various control methods can provide long-term weed suppression and minimize the risk of herbicide resistance [, ].
Q12: What is the future direction of research on this compound?
A12: Future research on this compound is likely to focus on:
- Understanding resistance mechanisms: Investigating the molecular mechanisms underlying this compound resistance in detail is crucial for developing strategies to manage resistant weed populations [, , ].
- Developing novel formulations: Exploring new formulations and delivery systems for this compound can improve its efficacy, reduce application rates, and minimize environmental impact [].
- Assessing environmental fate and impact: Conducting comprehensive studies on the environmental fate and effects of this compound and its metabolites is essential for ensuring its safe and sustainable use [, ].
- Exploring synergistic combinations: Identifying effective herbicide combinations involving this compound can offer broader weed control, enhanced efficacy, and potentially reduce herbicide use [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



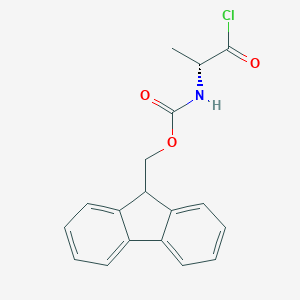
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)


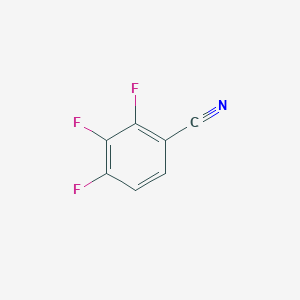
![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)
